molecular formula C15H11ClN2O B2963341 1-Chloro-4-(4-methoxyphenyl)phthalazine CAS No. 128615-83-8

1-Chloro-4-(4-methoxyphenyl)phthalazine

Cat. No.: B2963341
CAS No.: 128615-83-8
M. Wt: 270.72
InChI Key: DZYAPEMXDAIQLY-UHFFFAOYSA-N
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Description

Overview of Phthalazine (B143731) Heterocycles in Contemporary Organic Synthesis

Phthalazine and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have become increasingly important in organic synthesis. osf.io These bicyclic aromatic frameworks, part of the benzodiazine series, are recognized as valuable building blocks for the construction of more complex molecular architectures. journaljpri.com The synthesis of the phthalazine core is accessible through various established routes, most commonly involving the condensation of hydrazine (B178648) or its derivatives with precursors like phthalic anhydrides, phthalides, or 2-acylbenzoic acids. longdom.orgmdpi.com This accessibility allows for the generation of a wide array of substituted phthalazine scaffolds, which serve as key intermediates in the development of novel compounds for medicinal chemistry and materials science. journaljpri.com

Structural Characteristics and Chemical Significance of Substituted Phthalazines

The chemical significance of the phthalazine framework is intrinsically linked to its structural properties. The presence of two adjacent nitrogen atoms in the six-membered ring influences the electron distribution of the entire bicyclic system, creating sites of reactivity and enabling various chemical transformations. Substituted phthalazines are a class of compounds that have garnered significant attention from medicinal chemists due to their broad spectrum of pharmacological activities. ksu.edu.sanih.gov Research has demonstrated that derivatives of the phthalazine scaffold exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant properties. osf.ioresearchgate.netnih.gov The nature and position of substituents on the phthalazine ring play a crucial role in modulating these biological activities, making the targeted synthesis of specific derivatives a key strategy in drug discovery. nih.govnih.gov

Research Rationale and Context for 1-Chloro-4-(4-methoxyphenyl)phthalazine

The primary research interest in this compound stems from its function as a highly reactive and versatile chemical intermediate. The compound's structure is strategically designed for subsequent chemical modifications. The chlorine atom at the C-1 position of the phthalazine ring is an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions. nih.govresearchcommons.org This reactivity is the cornerstone of its utility, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse libraries of novel phthalazine derivatives. researchgate.netderpharmachemica.com

The synthesis of this compound is typically achieved through the chlorination of the corresponding phthalazinone precursor, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, using a mixture of phosphorus oxychloride and phosphorus pentachloride. researchcommons.org The presence of the 4-methoxyphenyl (B3050149) group at the C-4 position influences the electronic properties of the heterocyclic system and can contribute to the biological profile of the final synthesized compounds.

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound is primarily focused on its application as a foundational scaffold for synthetic exploration. The overarching objective is to leverage its inherent reactivity to construct novel, more complex heterocyclic systems with potential therapeutic value. researchgate.net

Key research objectives include:

Synthesis of Novel Derivatives: The principal goal is to react this compound with a diverse range of nucleophiles, including those based on nitrogen (amines, hydrazines), oxygen (alcohols, phenols), sulfur (thiols), and carbon. researchcommons.org This approach leads to the generation of 1,4-disubstituted phthalazine derivatives. nih.gov

Construction of Fused Heterocyclic Systems: Researchers utilize this compound to build fused-ring systems. For example, reaction with reagents like amino acids or benzoylhydrazine can lead to the formation of triazolo[3,4-a]phthalazines, imidazo[2,1-a]phthalazines, and other polycyclic structures. researchcommons.org

Exploration of Structure-Activity Relationships (SAR): By creating a library of compounds from this single precursor, scientists can systematically study how different substituents at the C-1 position affect the biological activity of the molecule. This is a fundamental aspect of medicinal chemistry aimed at identifying compounds with enhanced potency and selectivity for specific biological targets, such as cancer cells. nih.gov

The research scope is therefore not on the compound itself as a final product, but on its capacity as a pivotal starting material for creating new chemical entities with tailored properties.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 128615-83-8 moldb.com
Molecular Formula C₁₅H₁₁ClN₂O moldb.com

| Molecular Weight | 270.71 g/mol moldb.com |

Table 2: Reported Spectral Data for this compound

Spectral Data Type Observed Peaks/Signals Reference
Mass Spectrum (MS) m/z 270.5 (M⁺, 53%) researchcommons.org

| Infrared (IR) Spectrum | 1665 cm⁻¹ (C=N), 1075 cm⁻¹ (C-Cl) | researchcommons.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(4-methoxyphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYAPEMXDAIQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 4 4 Methoxyphenyl Phthalazine

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 1-Chloro-4-(4-methoxyphenyl)phthalazine reveals a clear pathway for its synthesis. The primary disconnection involves the carbon-chlorine bond, a common functional group interconversion, which leads back to the more stable precursor, 4-(4-methoxyphenyl)-1(2H)-phthalazinone.

The phthalazinone ring itself can be disconnected across the two C-N bonds. This strategy points to a condensation reaction between a hydrazine (B178648) source and a dicarbonyl-containing precursor. Specifically, this leads to 2-(4-methoxybenzoyl)benzoic acid and hydrazine. This 2-acylbenzoic acid derivative is a critical intermediate, containing both the phthalic acid-derived portion and the p-methoxyphenyl moiety in the correct orientation.

Further disconnection of 2-(4-methoxybenzoyl)benzoic acid via a Friedel-Crafts acylation strategy breaks the bond between the carbonyl carbon and the phthalic ring. This simplifies the starting materials to two readily available commercial reagents: phthalic anhydride (B1165640) and anisole (B1667542) (methoxybenzene). This retrosynthetic pathway provides a practical and efficient route for the synthesis of the target molecule.

Synthesis of Precursor Molecules and Starting Materials

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

Phthalic anhydride is a widely utilized and commercially available starting material for the synthesis of numerous phthalazine (B143731) derivatives. journaljpri.comjocpr.comlongdom.org Its reactivity towards aromatic compounds under Friedel-Crafts conditions makes it an ideal building block for introducing the core phthalic moiety. The reaction of phthalic anhydride with an aromatic hydrocarbon in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, affords 2-aroylbenzoic acids. longdom.org This method is a cornerstone for the synthesis of 4-aryl-substituted phthalazinones.

The key intermediate required for the synthesis is 2-(4-methoxybenzoyl)benzoic acid. This precursor is effectively synthesized via the Friedel-Crafts acylation of anisole with phthalic anhydride. longdom.orgglobalresearchonline.net In this reaction, anisole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phthalic anhydride, which is activated by a Lewis acid like AlCl₃. This reaction directly installs the p-methoxyphenyl group onto the phthalic acid framework.

Reactant 1Reactant 2CatalystSolventConditionsProduct
Phthalic AnhydrideAnisoleAnhydrous AlCl₃Not specifiedReflux2-(4-methoxybenzoyl)benzoic acid

This table summarizes the general conditions for the Friedel-Crafts acylation to produce the key precursor.

While direct acylation is common, an alternative conceptual approach involves p-methoxyphenyl acyl halides. Carboxylic acids can be converted to the more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgoreview.com However, for the construction of the 2-(4-methoxybenzoyl)benzoic acid backbone, the Friedel-Crafts reaction with anisole and phthalic anhydride is the more direct and frequently employed route.

The reaction between 2-acylbenzoic acids and hydrazine hydrate (B1144303) to form the phthalazinone ring proceeds through the initial formation of a hydrazone intermediate. rdd.edu.iqbu.edu.eg The hydrazine nucleophilically attacks the ketone carbonyl group of the 2-(4-methoxybenzoyl)benzoic acid. This is followed by dehydration to form a hydrazone. Subsequently, an intramolecular cyclization occurs where the terminal nitrogen of the hydrazone attacks the carboxylic acid group, leading to the stable six-membered phthalazinone ring after another dehydration step. Phthalazines are commonly obtained by the condensation of appropriate phthalic acid derivatives with hydrazine. rdd.edu.iq

Optimized Reaction Conditions for Phthalazine Ring Formation

The final steps of the synthesis involve the cyclization to form the phthalazinone ring and the subsequent chlorination to yield the target compound.

The formation of the phthalazinone ring is a critical condensation reaction. The precursor, 2-(4-methoxybenzoyl)benzoic acid, is reacted with hydrazine hydrate in a suitable solvent, typically a high-boiling alcohol like ethanol (B145695) or butanol. bu.edu.eg The reaction mixture is heated under reflux to drive the condensation and cyclization to completion, yielding 4-(4-methoxyphenyl)-1(2H)-phthalazinone. longdom.orgresearchcommons.org

PrecursorReagentSolventConditionsProduct
2-(4-methoxybenzoyl)benzoic acidHydrazine HydrateEthanolReflux4-(4-methoxyphenyl)-1(2H)-phthalazinone

This table outlines a typical procedure for the synthesis of the phthalazinone intermediate.

The final step is the conversion of the lactam functionality in the phthalazinone to the desired chloro group. This is achieved by treating 4-(4-methoxyphenyl)-1(2H)-phthalazinone with a strong chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is highly effective for this transformation. researchcommons.org The reaction is typically heated to ensure complete conversion. After the reaction, pouring the mixture onto ice-water precipitates the crude product, which can then be purified by recrystallization. researchcommons.org

PrecursorReagentConditionsProduct
4-(4-methoxyphenyl)-1(2H)-phthalazinonePOCl₃ / PCl₅Heat on steam bath for 2 hoursThis compound

This table details the chlorination step to yield the final product, based on a reported procedure. researchcommons.org

Chlorination Procedures

The primary and most widely reported method for the synthesis of this compound involves the direct chlorination of its precursor, 4-(4-methoxyphenyl)phthalazin-1(2H)-one. This transformation is typically achieved using aggressive chlorinating agents, with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common choice. researchgate.net

The reaction mechanism involves the activation of the lactam oxygen of the phthalazinone by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion to replace the oxygen and form the desired 1-chlorophthalazine (B19308) derivative. The addition of phosphorus pentachloride often enhances the efficacy of the reaction. The reaction is typically carried out by heating the phthalazinone precursor with an excess of the chlorinating agent, often under reflux conditions. researchgate.net

Table 1: Common Chlorination Procedures for the Synthesis of this compound

Chlorinating Agent(s)Reaction ConditionsPrecursorReference
POCl₃ / PCl₅Reflux4-(4-methoxyphenyl)phthalazin-1(2H)-one researchgate.net
POCl₃Reflux4-(4-methoxyphenyl)phthalazin-1(2H)-one longdom.org

It is important to note that these traditional methods, while effective, utilize harsh and hazardous reagents, prompting the exploration of more environmentally benign alternatives.

Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound is contingent upon effective isolation and purification of the final product from the reaction mixture. Following the completion of the chlorination reaction, the excess phosphorus oxychloride is typically removed under reduced pressure. The resulting residue is then carefully quenched, often by pouring it onto crushed ice or into cold water, which precipitates the crude product.

Standard purification techniques employed for this compound and related compounds include:

Recrystallization: This is the most commonly cited method for the purification of the crude product. Ethanol is a frequently used solvent for recrystallization, yielding the purified compound as crystalline solids. researchgate.net The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography over silica (B1680970) gel is a valuable technique. A suitable eluent system, often a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and hexane, is used to separate the desired product from byproducts and unreacted starting materials.

Washing: The crude solid obtained after precipitation is often washed with water to remove any residual inorganic impurities and acids.

The purity of the final compound is typically assessed using techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound from its corresponding phthalazinone precursor is a highly regioselective process. The chlorination reaction specifically targets the lactam carbonyl group at the 1-position of the phthalazinone ring system.

Regioselectivity: The inherent structure of 4-(4-methoxyphenyl)phthalazin-1(2H)-one dictates that the chlorination will occur at the C1 position. The lactam functionality at this position is more susceptible to reaction with phosphorus oxychloride compared to other positions on the fused benzene (B151609) ring or the pendant methoxyphenyl group. The mechanism involves the conversion of the carbonyl group into a better leaving group, which is then displaced by a chloride ion. There are no competing reactive sites on the molecule that would lead to a mixture of regioisomers under these conditions.

Chemoselectivity: The reaction is also highly chemoselective. The chlorinating agents (POCl₃/PCl₅) specifically react with the lactam moiety. The aromatic rings (both the phthalazine core and the methoxyphenyl substituent) are generally unreactive towards these reagents under the typical reaction conditions. This is because the aromatic C-H bonds are significantly less nucleophilic than the lactam oxygen. Therefore, electrophilic aromatic substitution on the rings does not compete with the desired chlorination of the lactam. The ether linkage of the methoxy (B1213986) group is also stable under these conditions.

In essence, the electronic nature and arrangement of functional groups in the starting material, 4-(4-methoxyphenyl)phthalazin-1(2H)-one, direct the reaction to proceed with high chemo- and regioselectivity, yielding this compound as the sole major product.

Advances in Green Chemistry Approaches for this compound Synthesis

The traditional synthesis of this compound relies on hazardous and environmentally detrimental reagents like phosphorus oxychloride. In recent years, significant efforts in the field of green chemistry have been directed towards developing more sustainable synthetic methodologies for heterocyclic compounds. While specific green synthesis routes for this compound are not extensively documented, several promising approaches for related transformations can be considered.

Alternative Chlorinating Agents: The search for safer and more environmentally friendly chlorinating agents is a key area of research. Reagents like N-chlorosuccinimide (NCS) and other N-chloro compounds are being explored as milder alternatives to phosphorus-based reagents for the chlorination of various organic substrates. Developing a protocol using such reagents for the synthesis of 1-chlorophthalazines would represent a significant green advancement.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption. ajrconline.org The application of microwave-assisted heating to the chlorination of 4-(4-methoxyphenyl)phthalazin-1(2H)-one could potentially lead to a more efficient and environmentally friendly process.

Ionic Liquids as Solvents and Catalysts: Ionic liquids are non-volatile solvents that can offer unique reactivity and selectivity in organic synthesis. core.ac.uk Their use as a reaction medium for the synthesis of phthalazine derivatives has been reported to be effective and can facilitate catalyst recycling and reduce the use of volatile organic compounds (VOCs). researchgate.net Exploring the use of ionic liquids in the chlorination step could lead to a greener synthetic route.

Catalytic Methods: The development of catalytic methods for chlorination would be a major breakthrough. While not yet reported for this specific transformation, research into catalytic cycles that utilize safer chlorine sources would align with the principles of green chemistry by reducing the stoichiometric use of hazardous reagents.

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

Green ApproachPotential Advantages
Alternative Chlorinating Agents (e.g., NCS)Reduced toxicity and hazardous byproducts
Microwave-Assisted SynthesisFaster reaction times, lower energy consumption
Use of Ionic LiquidsReduced use of VOCs, potential for catalyst recycling
Catalytic ChlorinationReduced waste, higher atom economy

The implementation of these green chemistry principles in the synthesis of this compound holds the potential to make the production of this important chemical intermediate more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 1 Chloro 4 4 Methoxyphenyl Phthalazine

Nucleophilic Substitution Reactions at the C1 Position

The chlorine atom at the C1 position of the phthalazine (B143731) ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a powerful method for derivatization.

1-Chloro-4-(4-methoxyphenyl)phthalazine readily reacts with a range of nitrogen-based nucleophiles. These reactions typically involve the displacement of the C1 chlorine to form a new carbon-nitrogen bond. For instance, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding 1-hydrazinyl-4-(4-methoxyphenyl)phthalazine. researchcommons.org This hydrazine derivative is a key building block for synthesizing fused heterocyclic systems, such as triazolo[3,4-a]phthalazines, by reacting with acyl hydrazides like p-hydroxybenzoyl hydrazide. researchcommons.org

The reaction with amino acids, such as glycine (B1666218) and anthranilic acid, proceeds in refluxing ethanol (B145695), often with subsequent intramolecular cyclization to yield fused polycyclic systems like imidazolinones and quinazolinones, respectively. researchcommons.org Analogous reactions on similar 1-chlorophthalazine (B19308) systems with amines like p-anisidine (B42471) in refluxing n-butanol have also been reported to yield the corresponding N-substituted phthalazin-1-amine derivatives. researchgate.net

Nucleophile Reagent/Solvent Product Type Ref.
Glycine Ethanol/Water Imidazo[2,1-a]phthalazine derivative (after cyclization) researchcommons.org
Anthranilic Acid Ethanol Phthalazino[1,2-b]quinazolinone derivative (after cyclization) researchcommons.org
Hydrazine Hydrate N/A 1-Hydrazinyl-4-(4-methoxyphenyl)phthalazine researchcommons.org
p-Hydroxybenzoyl hydrazide Butanol researchcommons.orgresearchgate.netTriazolo[3,4-a]phthalazine derivative researchcommons.org
p-Anisidine n-Butanol N-(4-methoxyphenyl)-4-(4-phenoxyphenyl)phthalazin-1-amine* researchgate.net

Data from an analogous reaction with 1-chloro-4-(4-phenoxyphenyl)phthalazine.

Oxygen nucleophiles, particularly alkoxides, efficiently displace the C1 chlorine atom. The reaction of this compound with sodium ethoxide, prepared from sodium metal in absolute ethanol, yields the corresponding 1-ethoxy-4-(4-methoxyphenyl)phthalazine (B3912715) when heated under reflux. researchcommons.org This substitution proceeds smoothly, and the resulting ether is isolated after cooling and acidification of the reaction mixture. researchcommons.org Studies on similar substrates, such as 1-chloro-4-(4-phenoxyphenyl)phthalazine, show analogous reactivity with sodium methoxide (B1231860) to furnish the 1-methoxy derivative, demonstrating the general applicability of this transformation. researchgate.net

Nucleophile Reagent/Solvent Product Ref.
Ethoxide Sodium Ethoxide / Ethanol 1-Ethoxy-4-(4-methoxyphenyl)phthalazine researchcommons.org
Methoxide Sodium Methoxide 1-Methoxy-4-(4-phenoxyphenyl)phthalazine* researchgate.net

Data from an analogous reaction with 1-chloro-4-(4-phenoxyphenyl)phthalazine.

Sulfur-based nucleophiles are known for their high nucleophilicity compared to their oxygen counterparts and readily participate in SNAr reactions. libretexts.org While specific studies on this compound with sulfur nucleophiles are not extensively detailed in the cited literature, the reactivity of analogous 1-chlorophthalazine derivatives provides strong evidence for this transformation. For example, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with thiourea (B124793) results in the formation of the corresponding 4-(4-phenoxyphenyl)phthalazin-1-thiol. researchgate.net This reaction highlights the utility of sulfur nucleophiles in accessing thiol derivatives, which can serve as precursors for further functionalization. The general mechanism for reactions of chloroazines with sulfur nucleophiles like bisulfide and polysulfides is consistent with an SNAr pathway. nih.gov

Nucleophile Reagent/Solvent Product Type Ref.
Thiourea N/A Phthalazin-1-thiol derivative* researchgate.net

Data from an analogous reaction with 1-chloro-4-(4-phenoxyphenyl)phthalazine.

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, represent a standard method for converting chloroarenes to other haloarenes. wikipedia.org Typically, this involves treating the chlorinated compound with a metal halide salt in a polar aprotic solvent. For instance, the conversion of an aryl chloride to an aryl fluoride (B91410) can be achieved using potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. wikipedia.org

While aromatic chlorides are generally less reactive than alkyl chlorides, appropriately catalyzed Finkelstein-type reactions can be effective. wikipedia.org Specific documented examples of halogen exchange on this compound were not found in the surveyed literature. However, based on established principles, a reaction with NaI in acetone (B3395972) or KF in DMF with a suitable catalyst would be a plausible route to synthesize the corresponding 1-iodo or 1-fluoro derivatives.

Electrophilic Aromatic Substitution on the 4-(4-Methoxyphenyl) Moiety

The this compound molecule contains two aromatic systems: the phthalazine core and the 4-methoxyphenyl (B3050149) substituent. The phthalazine ring system is electron-deficient due to the presence of the electronegative nitrogen atoms, making it highly deactivated towards electrophilic attack. In contrast, the methoxyphenyl ring is activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effect of the methoxy (B1213986) group.

Nitration is a classic electrophilic aromatic substitution reaction. Given the electronic properties of the molecule, any electrophilic attack, such as that by the nitronium ion (NO₂⁺) generated from nitric acid and sulfuric acid, will be directed exclusively to the activated 4-methoxyphenyl ring. youtube.com

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Since the para position is already substituted by the phthalazinyl moiety, nitration is expected to occur at the positions ortho to the methoxy group (C3' and C5' of the phenyl ring). The large phthalazinyl substituent may exert some steric hindrance, but the strong activating nature of the methoxy group is expected to overcome this, leading to the formation of mono- and potentially di-nitro derivatives on the methoxyphenyl ring. The reaction would likely yield 1-Chloro-4-(3-nitro-4-methoxyphenyl)phthalazine as the major product.

Reaction Type Reagents Expected Major Product
Mononitration HNO₃ / H₂SO₄ 1-Chloro-4-(3-nitro-4-methoxyphenyl)phthalazine

Halogenation Reactions

Detailed studies focusing specifically on the further halogenation of this compound are not extensively documented in the reviewed literature. However, based on the general principles of electrophilic aromatic substitution, potential halogenation sites on the molecule can be predicted. The molecule contains two aromatic systems: the phthalazine bicyclic system and the 4-methoxyphenyl ring.

The phthalazine core is an electron-deficient system, making it generally unreactive toward electrophilic substitution. In contrast, the 4-methoxyphenyl ring is activated by the electron-donating methoxy group (-OCH₃). This group directs electrophilic attack to the ortho and para positions. Since the para position is already substituted, halogenation would be expected to occur at the positions ortho to the methoxy group (C3' and C5'). Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be used for this purpose, though specific reaction conditions for this substrate have not been reported.

Friedel-Crafts Acylation/Alkylation Studies

There is a lack of specific research detailing the Friedel-Crafts acylation or alkylation of this compound. Friedel-Crafts reactions are a form of electrophilic aromatic substitution, and their feasibility depends on the electron density of the aromatic ring. nih.gov

Phthalazine Ring System : The inherent electron-deficient nature of the diazine rings in phthalazine makes this part of the molecule resistant to classic Friedel-Crafts conditions, which involve strong Lewis acids and electrophilic carbon species. libretexts.org

4-Methoxyphenyl Ring : The 4-methoxyphenyl substituent is, in principle, susceptible to Friedel-Crafts reactions due to the activating effect of the methoxy group. nih.gov Typically, acylation or alkylation would be directed to the ortho positions relative to the methoxy group. However, the presence of the bulky phthalazine substituent and the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms of the phthalazine ring could complicate the reaction, potentially deactivating the entire molecule or leading to undesired side reactions. libretexts.org

Due to these complexities, specific examples of this transformation on the target compound are not available in the surveyed literature.

Reactions Involving the Phthalazine Nitrogen Atoms

The phthalazine core features two nitrogen atoms (N2 and N3). The lone pair of electrons on the N2 atom is generally available for chemical reactions, while the N3 atom is part of the C=N-N linkage.

Alkylation and Acylation of Nitrogen Centers

The nitrogen atom at the 2-position (N2) of the phthalazine ring can act as a nucleophile. Studies on related phthalazine structures demonstrate that this nitrogen can be targeted by electrophiles such as alkyl halides. The reaction of a 1-chlorophthalazine derivative with an alkylating agent would be expected to yield a quaternary N-alkyl phthalazinium salt. longdom.org This reactivity is based on the principle that tertiary amines within heterocyclic systems can be alkylated to form quaternary ammonium (B1175870) compounds.

For example, the general reaction of phthalazine with alkyl halides leads to the formation of N-alkyl phthalazinium halides. longdom.org While direct N-acylation of this compound is not documented, studies on the precursor molecule, 4-aryl-phthalazin-1(2H)-one, show that the nitrogen atom readily undergoes alkylation and acylation. nih.gov This suggests that the N2 atom in the 1-chloro derivative retains nucleophilic character.

Coordination Chemistry with Transition Metals

The nitrogen atoms in the phthalazine ring possess lone pairs of electrons, enabling them to act as ligands in coordination complexes with transition metals. Phthalazine and its derivatives are known to form complexes with various metal ions, including silver (I), cadmium (II), and copper (II). researchgate.netresearchgate.net The coordination typically occurs through one or both of the nitrogen atoms, which function as Lewis bases donating their electron pairs to the metal center (a Lewis acid).

In this compound, the N2 atom is the most likely site for coordination. The N3 atom is sterically hindered by the adjacent chloro and aryl groups, making it less accessible to a metal center. The resulting complex could exhibit various geometries depending on the metal ion and other coordinating ligands. Although no specific coordination complexes of this compound have been characterized, the established coordinating ability of the phthalazine scaffold suggests its potential as a ligand in inorganic and organometallic chemistry. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C1 position of this compound is an aryl chloride, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid) with a halide. libretexts.org The reaction is widely used to form biaryl linkages. The chlorine atom at the C1 position of this compound can be effectively replaced with various aryl or heteroaryl groups using this method. researchgate.net

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Typical conditions for the Suzuki-Miyaura coupling of related 1-chlorophthalazine derivatives involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Chloro-4-arylphthalazines

Component Example Reagents Role
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Active catalyst for the C-C bond formation. libretexts.orgorganic-chemistry.org
Ligand PPh₃, PCy₃, P(t-Bu)₃ Stabilizes the palladium center and facilitates the catalytic cycle. organic-chemistry.org
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, KF Activates the boronic acid for the transmetalation step. organic-chemistry.org
Boronic Acid Phenylboronic acid, 4-Tolylboronic acid, 3-Thienylboronic acid Source of the new aryl/heteroaryl group. fishersci.co.uk
Solvent Toluene, Dioxane, Dimethylformamide (DMF), Water Provides the medium for the reaction. fishersci.co.ukresearchgate.net

This reaction allows for the synthesis of a diverse library of 1,4-diarylphthalazine derivatives, which are of significant interest in medicinal chemistry. researchgate.net

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Given the structure of this compound, the reactive C-Cl bond is an excellent substrate for Sonogashira coupling, enabling the introduction of various alkynyl moieties at the 1-position of the phthalazine core.

The general mechanism involves a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynyl-substituted phthalazine product and regenerates the palladium(0) catalyst. wikipedia.org

While specific studies on this compound are not extensively documented, the reaction conditions can be inferred from standard Sonogashira protocols applied to other aryl chlorides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Primary catalyst for the cross-coupling cycle.
Copper(I) Co-catalyst CuI, CuBrFacilitates the formation of the copper acetylide.
Ligand PPh₃, Xantphos, SPhosStabilizes the palladium catalyst and facilitates the reaction.
Base Et₃N, i-Pr₂NH, piperidine, K₂CO₃, Cs₂CO₃Neutralizes the HX by-product and aids in the formation of the copper acetylide.
Solvent Toluene, DMF, THF, DioxaneProvides the reaction medium.

This reaction provides a direct route to synthesizing 1-alkynyl-4-(4-methoxyphenyl)phthalazine derivatives, which are valuable intermediates for creating more complex heterocyclic systems and conjugated materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used extensively for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines, anilines, and other nitrogen nucleophiles. organic-chemistry.orgsemanticscholar.org The C-Cl bond in this compound is susceptible to this transformation, offering a versatile method for synthesizing a library of 1-amino-4-(4-methoxyphenyl)phthalazine derivatives.

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the palladium(0) catalyst to the aryl chloride, coordination of the amine to the palladium complex, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl product and regenerate the catalyst. wikipedia.org

Research on the closely related compound, 1-chloro-4-(4-phenoxyphenyl)phthalazine, demonstrates the feasibility of this reaction. It has been shown to react with various amines and anilines to afford the corresponding N-substituted phthalazin-1-amine derivatives in good yields. derpharmachemica.comresearchgate.net For instance, the reaction with p-anisidine in refluxing n-butanol yields N-(4-methoxyphenyl)-4-(4-phenoxyphenyl)phthalazin-1-amine. researchgate.net Similar reactivity is expected for this compound.

Table 2: Examples of Amination Reactions on 1-Chloro-4-arylphthalazines

Amine ReactantProductConditionsYield (%)Reference
p-AnisidineN-(4-methoxyphenyl)-4-(4-phenoxyphenyl)phthalazin-1-aminen-Butanol, reflux, 6h75 researchgate.net
Ethanolamine2-((4-(4-phenoxyphenyl)phthalazin-1-yl)amino)ethan-1-olDioxane, reflux, 12h60 derpharmachemica.com
Substituted Anilines1-Anilino-4-(arylsulfanylmethyl)phthalazinesVariousNot specified nih.gov

The ability to introduce diverse amino groups makes the Buchwald-Hartwig amination a key strategy in medicinal chemistry for modifying the pharmacological profile of the phthalazine scaffold.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. This reaction is known for its high functional group tolerance and stereospecificity. The chloro group in this compound can serve as the electrophilic partner in this reaction, allowing for the introduction of various alkyl, vinyl, aryl, or alkynyl groups at the 1-position.

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the chloro-phthalazine. The organozinc reagent then undergoes transmetalation with the palladium complex, transferring the organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Table 3: Potential Negishi Coupling Partners for this compound

Organozinc Reagent (R-ZnX)Expected ProductR Group
CH₃ZnCl1-Methyl-4-(4-methoxyphenyl)phthalazineMethyl
PhZnCl1-Phenyl-4-(4-methoxyphenyl)phthalazinePhenyl
(CH=CH₂)ZnBr1-Vinyl-4-(4-methoxyphenyl)phthalazineVinyl
(C≡CPh)ZnCl1-(Phenylethynyl)-4-(4-methoxyphenyl)phthalazinePhenylethynyl

Reduction and Oxidation Reactions of the Phthalazine Core

The phthalazine nucleus, being a benzodiazine, can undergo both reduction and oxidation reactions, though these transformations can sometimes lead to ring-opening or decomposition depending on the reaction conditions and the nature of substituents.

Reduction: Catalytic hydrogenation or reduction with dissolving metals can reduce the phthalazine ring. For instance, phthalazine itself can be decomposed by reduction with zinc and hydrochloric acid to yield orthoxylylene diamine. wikipedia.org For substituted phthalazines like this compound, a milder reducing agent or carefully controlled catalytic hydrogenation would likely be required to achieve selective reduction of the heterocyclic ring without affecting the substituents or cleaving the C-Cl bond. Potential products could include dihydro- or tetrahydrophthalazine derivatives.

Oxidation: The phthalazine ring is generally resistant to oxidation, but under harsh conditions, the benzene (B151609) portion of the molecule can be cleaved. Oxidation of phthalazine with strong oxidizing agents like alkaline potassium permanganate (B83412) results in the destruction of the benzene ring to yield a pyridazine (B1198779) dicarboxylic acid. wikipedia.orgdu.edu.eg It is expected that this compound would react similarly, leading to a substituted pyridazine dicarboxylic acid, although the methoxyphenyl group is also susceptible to oxidation. Milder oxidation, for example with peracids, might lead to N-oxide formation at one or both of the nitrogen atoms.

Functional Group Interconversions of the Methoxy Group

The methoxy group on the 4-methoxyphenyl substituent is a key site for functional group interconversion, most notably through ether cleavage (demethylation) to yield the corresponding phenol. This transformation is significant as it unmasks a hydroxyl group, which can serve as a handle for further derivatization or as a crucial pharmacophore for biological activity.

The most common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.net The reaction mechanism is initiated by the formation of a Lewis acid-base adduct between the Lewis acidic boron atom of BBr₃ and the Lewis basic oxygen atom of the methoxy group. gvsu.educore.ac.uk This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, leading to the cleavage of the C-O bond and formation of methyl bromide and an aryloxy-dibromoborane intermediate. gvsu.educore.ac.uk Subsequent aqueous workup hydrolyzes this intermediate to afford the final phenolic product, 4-(1-chlorophthalazin-4-yl)phenol. Studies predict that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

Other reagents capable of cleaving aryl ethers include strong protic acids like HBr or HI, though these often require harsh conditions. Lewis acids such as aluminum chloride (AlCl₃) in the presence of a nucleophile like ethanethiol (B150549) can also be effective. This demethylation provides a strategic route to expand the structural diversity of derivatives synthesized from this compound.

Derivatization Strategies and Applications in Complex Molecular Synthesis

Design and Synthesis of Novel Phthalazine (B143731) Analogues from 1-Chloro-4-(4-methoxyphenyl)phthalazine

The reactivity of the chlorine atom at the 1-position of this compound, activated by the adjacent nitrogen atom, makes it an excellent electrophilic site for nucleophilic substitution reactions. This property is extensively exploited to introduce a wide variety of functional groups, leading to the generation of novel phthalazine analogues.

The synthesis of this compound itself proceeds from the corresponding 4-(4-methoxyphenyl)-1(2H)-phthalazinone. researchgate.net Treatment of the phthalazinone with a mixture of phosphorus oxychloride and phosphorus pentachloride effectively replaces the hydroxyl group with a chlorine atom, yielding the target chloro derivative. researchgate.net

Once obtained, this key intermediate can be reacted with a range of nucleophiles to afford diverse substitution patterns. For instance, reaction with oxygen nucleophiles, such as sodium ethoxide in boiling ethanol (B145695), leads to the formation of the corresponding 1-ethoxy-4-(4-methoxyphenyl)phthalazine (B3912715). researchgate.net Similarly, nitrogen nucleophiles readily displace the chloride. The reaction with hydrazine (B178648) hydrate (B1144303) produces 1-hydrazinyl-4-(4-methoxyphenyl)phthalazine, a valuable intermediate for further derivatization. researchgate.net Analogous reactions have been extensively demonstrated with the structurally similar 1-chloro-4-(4-phenoxyphenyl)phthalazine, which reacts with various carbon, nitrogen, oxygen, and sulfur nucleophiles, suggesting a broad scope of potential derivatives for the methoxy-substituted compound as well. ru.nlnih.gov

The following table summarizes the synthesis of some novel phthalazine analogues from this compound:

NucleophileReagent/ConditionsProductReference
Glycine (B1666218)Boiling ethanol5-(4-methoxyphenyl)-phthalazino[1,2-b]imidazoline-3-one researchgate.net
Anthranilic acidRefluxing ethanolPhthalazino[1,2-b]quinazolinone derivative researchgate.net
Hydrazine hydrate-1-Hydrazinyl-4-(4-methoxyphenyl)phthalazine researchgate.net
2-Hydroxybenzoyl hydrazide-Triazolo[4,3-b]phthalazine derivative researchgate.net
Sodium ethoxideBoiling ethanol1-Ethoxy-4-(4-methoxyphenyl)phthalazine researchgate.net

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

The utility of this compound extends beyond simple analogue synthesis; it serves as a pivotal intermediate in multi-step reaction sequences, enabling the construction of more complex molecular architectures. The chlorine atom acts as a handle that can be strategically replaced at various stages of a synthetic route.

For example, the synthesis of fused heterocyclic systems, as detailed in the next section, often begins with the nucleophilic displacement of the chloride from the phthalazine core. researchgate.net The resulting product, such as the 1-hydrazinyl derivative, can then undergo further cyclization reactions to build additional rings onto the phthalazine framework. researchgate.netnih.gov This stepwise approach allows for the controlled and predictable assembly of intricate molecular structures.

The versatility of this intermediate is further highlighted by its use in preparing a wide range of substituted phthalazines that can be employed in subsequent transformations. researchgate.net The ability to introduce diverse functionalities at the 1-position allows chemists to fine-tune the electronic and steric properties of the molecule for a specific synthetic goal or biological target.

Construction of Fused Polycyclic Heterocyclic Systems

A significant application of this compound is in the synthesis of fused polycyclic heterocyclic systems. These structures, where the phthalazine ring is annulated with other heterocyclic rings, are of great interest due to their unique three-dimensional shapes and potential for novel biological activities.

The reaction of this compound with bifunctional nucleophiles is a common strategy to achieve these fused systems. For instance, its reaction with glycine in boiling ethanol results in a cyclocondensation reaction to form 5-(4-methoxyphenyl)-phthalazino[1,2-b]imidazoline-3-one. researchgate.net Similarly, treatment with anthranilic acid under refluxing ethanol yields the corresponding phthalazino[1,2-b]quinazolinone derivative. researchgate.net

Another important class of fused systems, the triazolophthalazines, can also be accessed from this intermediate. The reaction with 2-hydroxybenzoyl hydrazide leads to the formation of a triazolo[4,3-b]phthalazine derivative. researchgate.net Furthermore, the reaction of the analogous 1-chloro-4-(4-phenoxyphenyl)phthalazine with sodium azide (B81097) has been shown to produce a tetrazolophthalazine derivative, indicating another potential route for fused ring construction. nih.gov

These examples demonstrate the power of this compound as a precursor for generating a variety of complex, fused heterocyclic scaffolds.

Application in Scaffold Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. mdpi.com The principle relies on the use of a common starting material, or scaffold, that can be systematically elaborated with a variety of building blocks. This compound is an ideal scaffold for such approaches.

The facile displacement of the chlorine atom by a wide range of nucleophiles allows for the parallel synthesis of a large number of phthalazine derivatives. By employing a diverse set of amines, alcohols, thiols, and other nucleophilic reagents, a library of compounds with varied substituents at the 1-position can be readily assembled. This approach enables the exploration of a broad chemical space around the phthalazine core, which is crucial for identifying molecules with desired properties, such as high affinity for a biological target.

The derivatives obtained from these initial reactions can themselves be subjected to further chemical transformations, adding another layer of diversity to the generated library. This strategy of building molecular complexity from a central, versatile intermediate is a cornerstone of modern drug discovery and materials science. mdpi.com

Integration into Supramolecular Architectures

While specific studies on the supramolecular chemistry of this compound are not extensively documented, the structural features of this molecule and its derivatives suggest a strong potential for their integration into supramolecular architectures. Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces.

The phthalazine core, with its aromatic system and nitrogen atoms, is well-suited for participating in π–π stacking and hydrogen bonding interactions. Crystal engineering studies on related phthalazine derivatives have shown the prevalence of these interactions in directing the formation of their solid-state structures. researchgate.net For example, derivatives of 1,2,4-triazolo[3,4-a]phthalazine have been shown to form supramolecular assemblies dominated by networks of hydrogen bonds and π–π interactions. researchgate.net

The introduction of various functional groups through the derivatization of this compound provides additional sites for non-covalent interactions. For instance, derivatives containing amide, hydroxyl, or carboxylic acid moieties can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular patterns. The aromatic rings in both the phthalazine core and the 4-methoxyphenyl (B3050149) substituent can engage in π–π stacking, further stabilizing the assembly. Moreover, phthalazine derivatives can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs), where metal ions link the organic molecules into extended networks. mdpi.com

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 4 Methoxyphenyl Phthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For organic molecules like 1-Chloro-4-(4-methoxyphenyl)phthalazine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, the aromatic protons of the phthalazine (B143731) and methoxyphenyl rings would exhibit characteristic chemical shifts and splitting patterns. The protons on the phthalazine moiety are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the heterocyclic ring system. The protons on the 4-methoxyphenyl (B3050149) group would show a typical AA'BB' system, with two doublets corresponding to the ortho and meta protons relative to the methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, usually around δ 3.8-4.0 ppm.

Table 1: Representative ¹H NMR Data for a Substituted Phthalazine Derivative This table presents data for a related compound to illustrate typical chemical shifts and coupling constants.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (Phthalazine)8.28–8.25m-
Ar-H (Phthalazine)7.89–7.86m-
Ar-H (Phenyl)7.33–7.30m-
OCH₃3.75s-

Source: Data adapted from similar structures found in literature. nih.govmdpi.com

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal. For this compound, the spectrum would show signals for the quaternary carbons of the fused ring system, the carbon bearing the chlorine atom (C-Cl), and the carbons of the methoxyphenyl substituent. The C-Cl carbon signal is typically found in the δ 150-160 ppm range. The carbon of the methoxy group (O-CH₃) usually appears upfield around δ 55 ppm. Aromatic carbons resonate between δ 110-160 ppm.

Table 2: Representative ¹³C NMR Data for a Substituted Phthalazine Derivative This table presents data for a related compound to illustrate typical chemical shifts.

Carbon AssignmentChemical Shift (δ, ppm)
C=N (Phthalazine)157.35
C-O (Methoxyphenyl)157.18
C-Cl~152
Aromatic Carbons115.34 - 147.46
OCH₃55.81

Source: Data adapted from similar structures found in literature. mdpi.com

For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) is an essential characterization technique. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to electronic effects, allowing for the clear distinction between different fluorine environments within a molecule. For instance, in a hypothetical derivative where the methoxyphenyl ring is substituted with fluorine, the ¹⁹F NMR spectrum would show distinct signals for each unique fluorine atom, with chemical shifts and coupling constants (JCF, JFF) providing valuable structural information. rsc.org

Table 3: Example ¹⁹F NMR Data for a Fluorinated Aromatic Compound This table illustrates typical data obtained from ¹⁹F NMR for a phenyl-fluorine bond, not a derivative of the target compound.

CompoundSolventChemical Shift (δ, ppm)
1-(Phenylethynyl)-4-fluorobenzeneCDCl₃-111.0

Source: Example data from a related study. rsc.org

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the phthalazine and methoxyphenyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is vital for connecting different fragments of the molecule, for example, linking the methoxyphenyl ring to the phthalazine core, and for assigning quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing information about the 3D structure and conformation of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₅H₁₁ClN₂O), the expected molecular weight is approximately 270.71 g/mol . moldb.combldpharm.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would also be observed, confirming the presence of one chlorine atom. researchcommons.org Fragmentation analysis provides further structural information by breaking the molecule into smaller, charged fragments, which can help identify structural motifs.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula C₁₅H₁₁ClN₂O. mdpi.com

Table 4: Molecular Formula and Mass Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₁ClN₂O moldb.combldpharm.com
Molecular Weight270.71 g/mol moldb.combldpharm.com
Observed [M]⁺ (EI-MS)m/z 270.5 researchcommons.org
Theoretical Exact Mass270.0560Calculated

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the mass spectrum shows a molecular ion peak at m/z 270.5, which is consistent with its molecular formula.

While detailed MS/MS fragmentation studies on this compound are not extensively available in the current body of scientific literature, the fragmentation pattern can be predicted based on the known fragmentation of related phthalazine derivatives. The primary fragmentation would likely involve the loss of a chlorine atom or the cleavage of the bond between the phthalazine and the methoxyphenyl moieties. Further fragmentation could involve the breakdown of the phthalazine ring system itself.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
270.5235.5Cl
270.5163.5C7H7O
270.5139.0C8H6N2
235.5207.5CO

Note: This table is based on predicted fragmentation patterns and awaits experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A significant band is observed at 1665 cm⁻¹, which is attributed to the C=N stretching vibration of the phthalazine ring. Another key absorption is found at 1075 cm⁻¹, corresponding to the C-Cl stretching vibration.

Additional expected characteristic peaks would include those for the aromatic C-H stretching, C=C stretching of the aromatic rings, and the C-O-C stretching of the methoxy group.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H Stretch
~1600-1450Aromatic C=C Stretch
1665C=N Stretch
~1250Asymmetric C-O-C Stretch (Aryl Ether)
~1030Symmetric C-O-C Stretch (Aryl Ether)
1075C-Cl Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. Phthalazine and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

A crystallographic study of this compound would reveal the planarity of the phthalazine ring system and the dihedral angle between the phthalazine and the 4-methoxyphenyl rings. This information is crucial for understanding intermolecular interactions, such as π-π stacking, in the solid state. As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of synthesized compounds and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification and quantification. While specific HPLC methods for this compound are not detailed in the literature, such methods are standard for the analysis of related phthalazine derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it is not ideally suited for direct GC analysis without derivatization. However, GC could be employed for the analysis of more volatile precursors or degradation products. For instance, if the compound is derivatized to a more volatile species, GC coupled with a mass spectrometer (GC-MS) could provide valuable information on its structure and purity.

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 4 Methoxyphenyl Phthalazine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation, typically using approximations, to determine the distribution of electrons within the molecule and the energies of the molecular orbitals.

The electronic structure of 1-Chloro-4-(4-methoxyphenyl)phthalazine is characterized by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For phthalazine (B143731) derivatives, studies have shown that the FMOs are often distributed across the entire phthalazine core, indicating that this moiety is central to the molecule's electronic transitions and reactivity. rsc.org In this compound, the HOMO is expected to have significant electron density on the electron-rich methoxyphenyl ring, while the LUMO would likely be localized more on the electron-deficient phthalazine ring, particularly the C-Cl bond.

Another key aspect of the electronic structure is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, negative potential is anticipated around the nitrogen atoms of the phthalazine ring and the oxygen atom of the methoxy (B1213986) group, suggesting these are likely sites for electrophilic attack. Conversely, positive potential would be found around the hydrogen atoms.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phthalazine Note: This data is illustrative, based on typical values for similar heterocyclic compounds, as specific published data for this compound is not available.

ParameterEnergy (eV)Description
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and kinetic stability.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. frontiersin.org It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Once the geometry is optimized, DFT can be used to calculate various energetic properties. These include the total energy, enthalpy of formation, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability. Furthermore, DFT calculations can provide reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), which offer quantitative measures of the molecule's reactivity. chemrxiv.org

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. For this compound, this would help assign specific peaks to protons and carbons on the phthalazine and methoxyphenyl rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorbance (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can explain the origin of the observed colors and electronic properties of the compound. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching or bending. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic functional groups. For this molecule, key predicted peaks would include the C-Cl stretch, C=N stretches within the phthalazine ring, aromatic C-H stretches, and the C-O stretch of the methoxy group.

Table 2: Predicted Spectroscopic Data for this compound Note: These are hypothetical values based on computational studies of analogous structures.

Spectroscopy TypePredicted FeatureValue
¹H NMRChemical Shift (δ) - Methoxy Protons~3.9 ppm
¹³C NMRChemical Shift (δ) - Carbon bearing Chlorine~155 ppm
IRVibrational Frequency (ν) - C=N stretch~1620 cm⁻¹
UV-Vis (TD-DFT)Maximum Absorbance (λ_max)~350 nm

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. The chlorine atom at the 1-position of the phthalazine ring is a good leaving group, making the compound a versatile precursor for synthesizing new derivatives via nucleophilic substitution reactions. nih.gov

DFT calculations can be used to model the entire reaction pathway of such a substitution. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This theoretical insight helps in selecting appropriate reaction conditions (e.g., solvent, temperature) and predicting the likely outcome of a synthetic step without extensive trial-and-error experimentation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into its conformational flexibility. A key dynamic feature is the rotation around the single bond connecting the phthalazine and methoxyphenyl rings. MD can explore the energy landscape of this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, DMSO), one can observe how it interacts with its environment. This is crucial for understanding solubility and how the molecule might behave in a biological context. If a biological target, such as an enzyme, is known, MD simulations can model the stability of the molecule within the enzyme's active site, providing information on binding dynamics and residence time. researchgate.netnih.gov

Rational Design of Derivatives with Tailored Reactivity

The ultimate goal of many computational studies is the rational design of new molecules with improved properties. The insights gained from quantum chemical calculations and MD simulations of this compound can guide the design of new derivatives. ekb.eg

For example, if the goal is to enhance biological activity, which often depends on binding to a protein, computational data can suggest modifications to improve this interaction. Analysis of the MEP map might suggest where to add hydrogen bond donors or acceptors. Understanding the HOMO-LUMO gap can guide modifications to tune the molecule's electronic properties and reactivity. nih.gov

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can be built using computational descriptors for a series of related phthalazine derivatives. researchgate.net These models correlate structural features with observed activity, allowing for the prediction of the activity of new, unsynthesized compounds. This in silico screening process can prioritize the most promising candidates for synthesis, saving significant time and resources in the drug discovery and materials development process.

Emerging Research Areas and Future Perspectives for 1 Chloro 4 4 Methoxyphenyl Phthalazine

Development of Novel and Efficient Synthetic Pathways

Traditional synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine typically involves the reaction of 4-(4-methoxyphenyl)phthalazin-1(2H)-one with chlorinating agents like phosphorus oxychloride. While effective, the quest for more efficient, atom-economical, and environmentally benign synthetic routes is a significant area of ongoing research.

Recent advancements in synthetic organic chemistry are offering new avenues for the synthesis of phthalazine (B143731) derivatives. One such innovative approach is the use of visible light-initiated cascade reactions. These photoredox-catalyzed methods allow for the construction of the phthalazine core under mild conditions, often with high functional group tolerance. While not yet specifically applied to this compound, the adaptation of such methodologies could provide a more sustainable and efficient synthesis.

Synthetic StrategyKey FeaturesPotential Advantages
Visible Light Photoredox Catalysis Utilizes light energy to initiate reactions, mild reaction conditions.Environmentally friendly, high functional group tolerance.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product.High atom economy, operational simplicity, reduced waste.
Flow Chemistry Continuous production in a reactor, precise control over reaction parameters.Improved safety, scalability, and reproducibility.

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The chloro-substituent at the 1-position of this compound is a key functional handle, rendering the compound susceptible to nucleophilic substitution. This reactivity has been extensively exploited to synthesize a diverse library of derivatives by reacting it with various carbon, nitrogen, oxygen, and sulfur nucleophiles.

Beyond conventional nucleophilic displacement, there is a growing interest in employing this compound in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully used to introduce new aryl or heteroaryl groups at the 1-position of the phthalazine core. This has proven to be a powerful tool for creating novel compounds with tailored electronic and steric properties, particularly for applications in medicinal chemistry.

Future research is expected to focus on expanding the scope of catalytic transformations involving this scaffold. This includes exploring other types of cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) and investigating the potential for C-H activation to functionalize other positions on the phthalazine or phenyl rings. The development of novel catalytic systems that can operate under milder conditions with lower catalyst loadings is also a key objective.

Catalytic ReactionCoupling PartnersResulting Bond Formation
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acidsC-C
Buchwald-Hartwig Amination AminesC-N
Sonogashira Coupling Terminal alkynesC-C (alkynyl)

Integration into Advanced Functional Materials Research (e.g., polymers, optoelectronics)

While the majority of research on this compound and its derivatives has been in the realm of medicinal chemistry, there is a nascent but growing interest in their potential as building blocks for advanced functional materials. The rigid, planar structure of the phthalazine core, combined with the potential for extensive π-conjugation, makes it an attractive candidate for applications in materials science.

Researchers are exploring the incorporation of phthalazinone moieties, which are closely related to the core structure of the title compound, into donor-acceptor polymers. These polymers have shown interesting optical and electrical properties, suggesting their potential use in organic electronics and photonics. For instance, polymers containing thiophene (B33073) and phthalazinone units have been synthesized and exhibit strong absorption in the UV-Vis-NIR regions and emission colors spanning from blue to red.

Another promising area is the development of microporous organic polymers (MOPs) based on phthalazinone structures. These materials possess high thermal stability and permanent microporosity, making them suitable for applications in gas storage and separation. The functionalization of this compound could allow for its integration as a monomer in the synthesis of such advanced polymeric materials with tailored properties.

The inherent photophysical properties of some phthalazine derivatives also suggest their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes. Further research is needed to fully explore and optimize these material properties.

Application in Chemo-Sensors and Recognition Systems

The nitrogen atoms within the phthalazine ring, along with other potential coordination sites introduced through derivatization, make these compounds excellent candidates for the development of chemosensors. These sensors can selectively detect the presence of specific ions or molecules through changes in their optical or electrochemical properties.

Several studies have demonstrated the utility of phthalazine-based derivatives as colorimetric and fluorogenic chemosensors for metal ions. For example, phthalazine-imidazole-based sensors have been developed for the detection of Cu²⁺ and Co²⁺ ions, exhibiting a distinct color change from colorless to yellow upon binding. Similarly, other phthalazine-based chemosensors have shown high selectivity and sensitivity for Co²⁺ in semi-aqueous media, with applications in cancer cell imaging. sci-hub.se The detection mechanism often involves the formation of a complex between the phthalazine derivative and the metal ion, which alters the electronic structure of the molecule and, consequently, its absorption and emission spectra.

Future research in this area will likely focus on:

Expanding the range of analytes that can be detected by phthalazine-based sensors.

Improving the sensitivity and selectivity of existing sensors.

Developing sensors that can operate in complex biological or environmental matrices.

Fabricating practical sensing devices, such as test strips, for on-site analysis.

Sensor TypeTarget AnalyteDetection Principle
Colorimetric Cu²⁺, Co²⁺Visible color change upon ion binding.
Fluorogenic Co²⁺Enhancement of fluorescence intensity upon ion binding.

Computational-Guided Discovery and Optimization of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In silico methods are increasingly being used to guide the design and optimization of novel derivatives of this compound.

Molecular docking studies are widely employed to predict the binding modes of phthalazine derivatives with biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in cancer. nih.govresearchgate.netias.ac.injk-sci.com These studies help in understanding the structure-activity relationships (SAR) and in designing new molecules with improved potency and selectivity. nih.gov

In addition to docking, computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.govias.ac.in This in silico ADMET profiling helps in identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process, thereby reducing the likelihood of late-stage failures.

The future of this field will see a greater integration of artificial intelligence and machine learning algorithms to accelerate the discovery of new phthalazine-based compounds with desired properties. These computational approaches can screen vast virtual libraries of molecules and identify promising candidates for synthesis and experimental evaluation, significantly shortening the timeline for the development of new drugs and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-Chloro-4-(4-methoxyphenyl)phthalazine?

  • Methodology : The compound can be synthesized via chlorination of 4-(4-methoxyphenyl)phthalazin-1(2H)-one using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in a 1:1 molar ratio. The reaction is heated on a steam bath for 2 hours, followed by quenching in ice-water, filtration, and recrystallization from ethanol to yield gray crystals (78% yield) .
  • Key Variables : Reaction time (2 hours), stoichiometry (equimolar POCl₃/PCl₅), and solvent choice (ethanol for recrystallization) are critical for reproducibility.

Q. How is the purity of this compound validated after synthesis?

  • Methodology : Purification involves recrystallization from ethanol to remove unreacted starting materials or byproducts. Characterization should include melting point analysis, thin-layer chromatography (TLC) for homogeneity, and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) to confirm structural integrity .

Q. What solvent systems are effective for nucleophilic substitution reactions involving this compound?

  • Methodology : Dimethylformamide (DMF) is commonly used as a polar aprotic solvent to facilitate substitution reactions. For example, reactions with amide derivatives (e.g., N-(4-hydroxyphenyl)acetamide) in DMF at 80–90°C for 6 hours with anhydrous K₂CO₃ as a base yield substituted phthalazine derivatives .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in phthalazine derivatives?

  • Methodology : The chloro group at position 1 of the phthalazine ring acts as a leaving group in nucleophilic substitution reactions. Electron-withdrawing substituents (e.g., -Cl) enhance reactivity by polarizing the C-Cl bond, while electron-donating groups (e.g., -OCH₃ at position 4) may stabilize intermediates. Comparative studies using derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) can elucidate electronic effects .

Q. What strategies are employed to evaluate the VEGFR-2 inhibition potential of phthalazine derivatives?

  • Methodology : In vitro kinase assays using recombinant VEGFR-2 enzymes are standard. Derivatives like this compound can be tested for competitive inhibition by measuring IC₅₀ values. Structural analogs (e.g., compounds with substituted amide side chains) are synthesized to establish structure-activity relationships (SARs) .

Q. How can discrepancies in reported reaction yields for similar derivatives be resolved?

  • Methodology : Systematic optimization of reaction parameters (e.g., temperature, solvent, catalyst) is essential. For instance, increasing the reaction time from 2 to 4 hours or using microwave-assisted synthesis may improve yields. Contradictions in literature data often arise from differences in reagent purity or moisture sensitivity of intermediates .

Q. What analytical techniques are recommended for mechanistic studies of phthalazine reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to determine rate constants.
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) in NMR to track proton exchange or intermediate formation.
  • Computational Modeling : Density functional theory (DFT) can predict transition states and regioselectivity in substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.